4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol 4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol
Brand Name: Vulcanchem
CAS No.: 56153-45-8
VCID: VC1990890
InChI: InChI=1S/C16H13O3P/c17-20(18)11-15(13-7-3-1-4-8-13)19-16(12-20)14-9-5-2-6-10-14/h1-12H,(H,17,18)
SMILES: C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)O
Molecular Formula: C16H13O3P
Molecular Weight: 284.25 g/mol

4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol

CAS No.: 56153-45-8

Cat. No.: VC1990890

Molecular Formula: C16H13O3P

Molecular Weight: 284.25 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol - 56153-45-8

Specification

CAS No. 56153-45-8
Molecular Formula C16H13O3P
Molecular Weight 284.25 g/mol
IUPAC Name 4-hydroxy-2,6-diphenyl-1,4λ5-oxaphosphinine 4-oxide
Standard InChI InChI=1S/C16H13O3P/c17-20(18)11-15(13-7-3-1-4-8-13)19-16(12-20)14-9-5-2-6-10-14/h1-12H,(H,17,18)
Standard InChI Key GTQWDLLIYQXLFL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)O
Canonical SMILES C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)O

Introduction

Chemical Identity and Basic Properties

Identification Data

4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol is a phosphorus-containing heterocyclic compound with an oxaphosphinin core structure. The compound contains a six-membered ring with phosphorus and oxygen atoms incorporated into the ring system, along with two phenyl substituents at positions 2 and 6. The detailed identification data is presented in Table 1.

Table 1: Chemical Identity of 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol

ParameterInformation
CAS Registry Number56153-45-8
IUPAC Name4-hydroxy-2,6-diphenyl-1,4λ5-oxaphosphinine 4-oxide
Molecular FormulaC16H13O3P
Molecular Weight284.25 g/mol
Standard InChIInChI=1S/C16H13O3P/c17-20(18)11-15(13-7-3-1-4-8-13)19-16(12-20)14-9-5-2-6-10-14/h1-12H,(H,17,18)
Standard InChIKeyGTQWDLLIYQXLFL-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)O
PubChem Compound ID2322533

The structural representation reveals a six-membered heterocyclic ring containing a phosphorus atom in the 4-position, an oxygen atom in the 1-position, and two phenyl groups at positions 2 and 6. The phosphorus atom exists in a pentavalent state (λ5) and bears both a hydroxyl group and an oxo group, giving it a phosphinate-like character.

Physical and Chemical Properties

The physical and chemical properties of 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol determine its behavior in various chemical environments. Table 2 summarizes the known physical properties of this compound.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid (inferred based on similar structures)
ColorNot specified in literature
SolubilityLikely soluble in polar organic solvents (based on structural features)
Melting PointNot reported in available literature
Boiling PointNot reported in available literature
DensityNot reported in available literature
pH (in aqueous solution)Likely acidic due to phosphinic acid moiety

Due to the presence of phosphorus-oxygen bonds and the hydroxyl group, this compound is expected to exhibit acidic properties. The phosphinic acid moiety (P(=O)(OH)) contributes to its reactivity in various chemical transformations.

Structural Characteristics

Molecular Structure and Bonding

The central structural feature of 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol is its heterocyclic six-membered ring containing a phosphorus atom in a pentavalent state. The phosphorus atom is bonded to two oxygen atoms (one as part of the ring and one as an exocyclic oxo group) and one hydroxyl group. The two phenyl substituents at positions 2 and 6 are connected directly to carbon atoms in the heterocyclic ring.

The bond angles and lengths are expected to follow typical values for phosphorus heterocycles. The P=O bond (phosphoryl group) typically has a bond length of approximately 1.45-1.50 Å, while P-O single bonds are generally around 1.60-1.65 Å. The hydroxyl group attached to phosphorus forms a P-OH bond with a length of approximately 1.55-1.60 Å .

Spectroscopic Characteristics

Spectroscopic data provides valuable information about the structural features and electronic properties of 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol. Although comprehensive spectroscopic data for this specific compound is limited in the available literature, some predictions can be made based on similar compounds:

31P NMR Spectroscopy: Pentavalent phosphorus compounds with P=O bonds typically show chemical shifts in the range of -20 to +40 ppm relative to 85% H3PO4. Based on structurally related oxaphosphetanes discussed in the literature, the 31P NMR signal for this compound might appear around 28-35 ppm .

1H NMR Spectroscopy: The 1H NMR spectrum would show signals for the aromatic protons of the two phenyl groups (typically δ 7.2-7.8 ppm), the ring protons adjacent to phosphorus (δ 6.0-7.0 ppm), and the hydroxyl proton (typically broad, δ 4.5-9.0 ppm depending on concentration and solvent).

13C NMR Spectroscopy: Carbon atoms in the heterocyclic ring would show characteristic coupling with phosphorus, with the carbon directly bonded to phosphorus exhibiting the largest coupling constant.

IR Spectroscopy: Characteristic absorption bands would include P=O stretching (1200-1300 cm-1), P-O-C stretching (1000-1100 cm-1), and O-H stretching (3200-3500 cm-1).

Synthesis and Preparation

Related Synthetic Methodologies

The synthesis of structurally related oxaphosphetanes, which are important intermediates in the Wittig reaction, has been extensively studied. According to research on the Wittig reaction between triphenylphosphine methylide and benzaldehyde, oxaphosphetane intermediates form through a process that involves initial nucleophilic attack followed by ring closure .

The reaction pathway for oxaphosphetane formation can be described as a "two-stage one-step" mechanism, where the first stage involves C-C bond formation through donation of electron density from the ylide carbon to the carbonyl carbon, followed by P-O bond formation via donation of electron density from the carbonyl oxygen to phosphorus .

This knowledge about oxaphosphetane formation can potentially provide insights into the synthesis of 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol, as both compound classes contain phosphorus in a heterocyclic environment.

Chemical Reactivity and Applications

Reactivity Patterns

The reactivity of 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol is influenced by its phosphinate-like character and the presence of a heterocyclic ring. Based on the structural features, several types of reactions can be anticipated:

  • Hydrolysis reactions: The P-OH and P=O functionalities can participate in hydrolysis reactions under acidic or basic conditions.

  • Nucleophilic substitution: The phosphorus center may undergo nucleophilic substitution reactions, particularly at the P-OH site.

  • Coordination chemistry: The compound could potentially act as a ligand in coordination complexes through the P=O and P-OH groups.

  • Redox reactions: Under appropriate conditions, the phosphorus center might undergo oxidation or reduction.

Structural Relationship to Oxaphosphetanes

Comparison with Wittig Reaction Intermediates

4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol shares structural similarities with oxaphosphetane intermediates formed during the Wittig reaction. Both contain phosphorus in a heterocyclic ring with oxygen atoms and exhibit pentavalent phosphorus with P=O functionality.

In mechanistic studies of the Wittig reaction using 31P NMR spectroscopy, oxaphosphetane intermediates with phosphonate modifications have been reported to show chemical shifts around 35 and 32 ppm . The structural similarity suggests that 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol might have comparable 31P NMR chemical shifts and potentially similar reactivity patterns.

The detailed analysis of bonding in oxaphosphetane formation during the Wittig reaction indicates a sequence of electronic flow: first, the formation of a C-C bond, followed by P-O bond formation . This understanding might provide insights into the bonding characteristics and reactivity of 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol.

Research Opportunities and Future Directions

Knowledge Gaps

Several knowledge gaps exist in the current understanding of 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol:

Future Research Directions

Future research on 4-Oxo-2,6-diphenyl-4H-4lambda5-oxaphosphinin-4-ol could focus on:

  • Optimization of synthetic methods: Developing efficient and scalable synthetic routes.

  • Comprehensive characterization: Determining detailed physical, chemical, and spectroscopic properties.

  • Structure-activity relationships: Exploring how structural modifications affect chemical reactivity and potential applications.

  • Catalytic applications: Investigating the compound's potential as a catalyst or ligand in organic synthesis.

  • Computational studies: Using computational methods to predict reactivity patterns and optimize potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator